molecular formula C16H21NO4 B12313547 cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate

cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate

Cat. No.: B12313547
M. Wt: 291.34 g/mol
InChI Key: HONUIJYJMHZWAO-UHFFFAOYSA-N
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Description

cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate (CAS 1257303-71-1) is a chemical building block of significant value in synthetic and medicinal chemistry. It is primarily used as a key intermediate and pharma material in the development of active pharmaceutical ingredients (APIs) . The compound features a cyclohexyl ring structure with both a carbamate protecting group (Cbz) and an acetate ester, making it a versatile chiral scaffold for further chemical modifications . It is analyzed to meet high purity standards, typically >99%, using advanced techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure quality and consistency for research purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

[3-(phenylmethoxycarbonylamino)cyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONUIJYJMHZWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of β-Enaminoketones

A scalable route involves reducing β-enaminoketones derived from 1,3-cyclohexanediones using sodium in tetrahydrofuran (THF)-isopropyl alcohol. This approach yields cis-3-aminocyclohexanol with high stereoselectivity.

Step Conditions Yield Key Observations
Enamine Formation 1,3-Cyclohexanedione + amine, EtOH N/A β-Enaminoketone intermediates form.
Reduction Na, THF/isopropyl alcohol, reflux 48–97% cis:trans ratio >95:5.

Enzymatic Resolution

Lipase-catalyzed acylation of racemic 3-aminocyclohexanol derivatives enables resolution. For example, Candida antarctica lipase B (CAL-B) with vinyl acetate selectively acylates the alcohol moiety, yielding enantiomerically pure cis-3-aminocyclohexanol.

Enzyme Acyl Donor Solvent Temp. Ee
CAL-B Vinyl acetate Toluene 30°C >99%

Cbz Protection of the Amine Group

The amine is protected with benzyloxycarbonyl (Cbz) using Cbz chloride (CbzCl) or benzyloxycarbonyl anhydride.

CbzCl-Mediated Protection

Reaction with CbzCl in the presence of a base (e.g., NaHCO₃ or Et₃N) in dichloromethane (DCM) or THF.

Substrate Reagent Base Solvent Time Yield
cis-3-Aminocyclohexanol CbzCl NaHCO₃ DCM 2 h 70–85%

Example :

  • Dissolve cis-3-aminocyclohexanol in DCM.
  • Add CbzCl and NaHCO₃.
  • Stir at 0°C to room temperature.
  • Extract with EtOAc and wash with brine.

Alternative Protection Strategies

Benzyloxycarbonyl anhydride or 4-nitrophenyl chloroformate may also be employed, though CbzCl remains the most common.

Acetylation of the Hydroxyl Group

The hydroxyl group is acetylated to form the acetate ester.

Acetic Anhydride/Pyrrolidine

Reaction with acetic anhydride in pyrrolidine or catalytic 4-dimethylaminopyridine (DMAP).

Substrate Reagent Catalyst Solvent Yield
Cbz-protected cyclohexanol Ac₂O DMAP THF 85–90%

Procedure :

  • Treat Cbz-protected intermediate with acetic anhydride.
  • Add DMAP to catalyze the reaction.
  • Stir at room temperature for 6–12 h.

Acetyl Chloride with Base

Direct acetylation with acetyl chloride and a base (e.g., Et₃N) in DCM.

Base Solvent Temp. Yield
Et₃N DCM 0°C → RT 75–80%

Purification and Characterization

Chromatography

  • Silica Gel : Elute with hexane/EtOAc (e.g., 4:1 → 1:1).
  • HPLC : Chiral columns (e.g., Chiralcel OD) for enantiomeric purity.

Spectroscopic Data

Property Value
$$^1$$H NMR (CDCl₃) δ 1.10–1.95 (m, cyclohexane), 4.54 (q, CH₂), 5.05 (s, NH).
$$[α]_{D}^{20}$$ -11.0 (c 0.52, CHCl₃).

Key Challenges and Solutions

  • Stereochemical Purity : Use of Na/THF-isopropyl alcohol ensures cis selectivity.
  • Protection Efficiency : Excess CbzCl (1.2 equiv) minimizes unreacted amine.
  • Byproduct Control : Wash with 5% HCl to remove salts.

Alternative Routes

Enzymatic Acylation for Resolution

Lipases resolve racemic 3-aminocyclohexanol derivatives, enabling isolation of cis enantiomers.

One-Pot Protection/Acetylation

Sequential Cbz protection and acetylation in a single pot, though stepwise control is preferred for purity.

Industrial-Scale Considerations

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pt/C) enable reuse in hydrogenation steps.
  • Crystallization : Recrystallization from ethanol enhances yield and purity.

Chemical Reactions Analysis

Types of Reactions: cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can enhance pharmacological properties, including:

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures may inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic roles in conditions such as cancer and metabolic disorders.
  • Anti-inflammatory and Analgesic Effects : Initial research suggests that derivatives could exhibit these effects, although detailed biological assays are necessary for confirmation.

2. Antimicrobial Agents

The compound's amino acid-based structure positions it as a candidate for developing antimicrobial agents. Research has shown that amino acid scaffolds can lead to effective antibacterial, antifungal, or antiprotozoal agents . The incorporation of this compound into such frameworks could enhance their efficacy.

Synthetic Applications

This compound is also utilized in organic synthesis due to its reactive functional groups. Some notable applications include:

  • Synthesis of Peptides : Its benzyloxycarbonyl group allows for the formation of peptide bonds, making it useful in peptide synthesis protocols.
  • Development of Chiral Compounds : The compound's stereochemistry can be exploited to create non-racemic chiral intermediates, which are essential in synthesizing enantiomerically pure drugs .

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents using amino acid derivatives, including this compound. The research demonstrated that modifying the benzyloxycarbonyl group could significantly enhance the antimicrobial properties against various pathogens .

Case Study 2: Enzyme Inhibition Studies

Research focusing on enzyme interactions revealed that compounds structurally related to this compound showed promising inhibition of key metabolic enzymes. Molecular docking studies indicated strong binding affinities, suggesting potential therapeutic applications in metabolic disorders.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Cis-3-amino-cyclohexanolAmino group on cyclohexaneLacks the benzyloxycarbonyl protection
Benzyloxycarbonyl-glycineAmino acid derivativeSimpler structure, primarily used in peptide synthesis
Cis-6-benzyloxycarbonylamino-cyclohexeneSimilar carbon frameworkContains a double bond, altering reactivity

This compound stands out due to its diverse chemical reactivity and potential applications in both synthetic and medicinal chemistry.

Mechanism of Action

The mechanism of action of cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups on the molecule. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can be harnessed for specific applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters: Cyclic vs. Linear and Unsaturated Backbones

Hexyl Acetate (CAS 142-92-7)
A simple aliphatic ester, hexyl acetate is widely used in fragrances due to its fruity odor. Its low molecular weight (144.21 g/mol) and linear structure result in high volatility, contrasting with the target compound’s bulkier cyclohexyl-Cbz structure, which likely reduces volatility and increases thermal stability.

cis-3-Hexenyl Acetate (CAS 3681-71-8) This unsaturated ester, noted for its fresh green aroma, shares a cis-configuration with the target compound.

n-Hexyl Acrylate (CAS 2499-95-8) A monomer with a reactive acrylate group, this compound polymerizes readily, differing from the target compound’s stability under radical conditions. The absence of a protective group in n-hexyl acrylate highlights the Cbz group’s role in modulating reactivity.

Benzoate Esters: Functional Group Variations

cis-3-Hexenyl Benzoate (CAS 25152-85-6) A benzoate ester with a cis-unsaturated chain, this compound is used in perfumery. The benzoate group increases molecular weight and polarity compared to acetates, but its lack of an amino group or cyclohexane ring limits direct comparison. The target compound’s Cbz-protected amine may enhance hydrogen-bonding capacity, altering solubility in polar solvents.

Methyl Benzoate (CAS 93-58-3)
A simple aromatic ester, methyl benzoate is a solvent and flavoring agent. Its compact structure contrasts with the target compound’s steric bulk, which may hinder diffusion in biological systems but improve resistance to enzymatic degradation.

Cyclohexyl vs. Other Cyclic Structures

Data Tables: Comparative Properties of Selected Compounds

Compound Name CAS # Molecular Weight (g/mol) Key Functional Groups Primary Applications
cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate N/A ~307.35 (estimated) Cbz-amino, acetate, cyclohexyl Pharmaceutical intermediates
Hexyl Acetate 142-92-7 144.21 Acetate, linear alkane Fragrances, solvents
cis-3-Hexenyl Benzoate 25152-85-6 218.25 Benzoate, cis-alkene Perfumery
Methyl Benzoate 93-58-3 136.15 Benzoate, methyl ester Solvents, flavoring

Research Findings and Inferences

  • Stability : The Cbz group in the target compound likely confers resistance to nucleophilic attack compared to unprotected amines in analogs like hexyl acrylate.
  • Solubility : The cyclohexyl ring may reduce water solubility relative to linear esters (e.g., hexyl acetate) but enhance compatibility with lipid membranes.
  • Reactivity: Unlike reactive monomers (e.g., n-hexyl acrylate), the target compound’s acetate and Cbz groups are designed for controlled deprotection, critical in stepwise syntheses.

Biological Activity

Cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate (CAS number 1257303-71-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with an amino group, an acetate moiety, and a benzyloxycarbonyl group. The chemical formula is C₁₆H₂₁NO₄. The presence of two stereocenters adds complexity to its structure, impacting its biological interactions and activity.

Structural Features

FeatureDescription
Cyclohexane Ring Provides a stable framework for interactions.
Amino Group Potential site for enzyme interaction.
Acetate Moiety Enhances solubility and bioavailability.
Benzyloxycarbonyl Group Increases stability and may enhance pharmacological properties.

Biological Activity

The biological activity of this compound is primarily linked to its structural components, which suggest potential roles as enzyme inhibitors or modulators in various metabolic pathways.

Preliminary studies indicate that compounds with similar structural motifs can interact with specific enzymes, potentially acting as inhibitors. For example:

  • Enzyme Interaction : The benzyloxycarbonyl moiety may facilitate binding to target enzymes, enhancing the compound's efficacy.
  • Pharmacological Effects : Compounds with similar structures have been studied for anti-inflammatory and analgesic effects, suggesting that this compound may exhibit similar properties.

Case Studies

  • Cytotoxicity Studies : Research has shown that derivatives of cyclohexane compounds exhibit varying levels of cytotoxicity against cancer cell lines. For instance, a study reported that betulinic acid derivatives displayed significant cytotoxic effects (EC50 = 0.6 μM for HT29 colon adenocarcinoma cells), indicating that modifications to the cyclohexane structure can enhance biological activity .
  • Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes involved in key metabolic pathways. For example, studies on related benzyloxycarbonyl derivatives have demonstrated their potential as effective enzyme inhibitors .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods that ensure the retention of stereochemistry at the stereocenters.

Synthetic Approaches

MethodologyDescription
Protecting Group Strategy Use of benzyloxycarbonyl as a protective group during synthesis allows for selective reactions at the amino group .
Asymmetric Synthesis Techniques such as chiral auxiliary methods can be employed to achieve desired stereochemistry .

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Cis-3-amino-cyclohexanolAmino group on cyclohexaneLacks benzyloxycarbonyl protection
Benzyloxycarbonyl-glycineAmino acid derivativeSimpler structure, used in peptide synthesis
Cis-6-benzyloxycarbonylamino-cyclohexeneSimilar carbon frameworkContains a double bond altering reactivity

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